molecular formula C6H8O3 B015346 Acetoxymethyl vinyl ketone CAS No. 38982-28-4

Acetoxymethyl vinyl ketone

Cat. No.: B015346
CAS No.: 38982-28-4
M. Wt: 128.13 g/mol
InChI Key: GZNCCNHJQSRXNU-UHFFFAOYSA-N
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Description

Acetoxymethyl vinyl ketone is an organic compound characterized by the presence of both a vinyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetoxymethyl vinyl ketone can be synthesized through various methods. One common approach involves the reaction of vinyl ketone with acetoxymethyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetoxymethyl vinyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Acetoxymethyl vinyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug synthesis.

    Industry: this compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of acetoxymethyl vinyl ketone involves its reactivity with various nucleophiles and electrophiles. The vinyl group allows for participation in addition reactions, while the ketone group can undergo nucleophilic addition and substitution reactions. These interactions are crucial for its role in synthetic chemistry and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl vinyl ketone: Shares the vinyl ketone structure but lacks the acetoxymethyl group.

    Phenyl vinyl ketone: Contains a phenyl group instead of an acetoxymethyl group.

    Butyl vinyl ketone: Features a butyl group in place of the acetoxymethyl group.

Uniqueness

Acetoxymethyl vinyl ketone is unique due to the presence of the acetoxymethyl group, which imparts distinct reactivity and properties. This makes it particularly valuable in applications where specific functionalization is required.

Properties

IUPAC Name

2-oxobut-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNCCNHJQSRXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393783
Record name ACETOXYMETHYL VINYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38982-28-4
Record name ACETOXYMETHYL VINYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetoxymethyl Vinyl Ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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